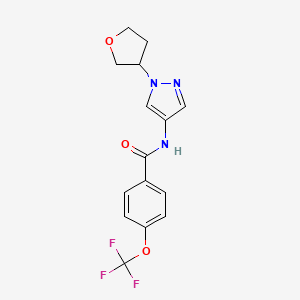

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydrofurans, a substructure found in this compound, has been extensively studied . Classical approaches to the formation of cyclic ethers employ intramolecular S N 2 reactions between a hydroxyl group and a tethered leaving group (e.g., halide or sulfonate) . Recent studies have shown the ring expansion of 2,3-epoxyalcohols to tetrahydrofurans through a double S N 2 process .Molecular Structure Analysis

The molecular formula of this compound is C15H14F3N3O2. It belongs to the class of pyrazole derivatives.Chemical Reactions Analysis

The chemical reactions involving tetrahydrofurans, a substructure in this compound, have been widely studied . Nucleophilic substitution chemistry has played a large role in tetrahydrofuran synthesis . Many classical approaches to the formation of cyclic ethers employ intramolecular S N 2 reactions between a hydroxyl group and a tethered leaving group .Scientific Research Applications

Antibacterial Activity

This compound has been investigated for its antibacterial properties. In a molecular docking study, it was found to exhibit good binding interactions with targeted amino acids, particularly Ampicillin-CTX-M-15. The best binding score observed was -5.26 kcal/mol .

Supramolecular Chemistry

The compound’s crystal structure and intermolecular interactions have been studied using single crystal XRD analysis. Various interactions, including hydrogen bonding and π-ring interactions, stabilize its supramolecular assembly. Hirshfeld surface analysis provides insights into these interactions .

Quantum Parameters and Electronic Properties

The compound’s quantum parameters were investigated using the Def2-SVPD basis set and B3LYP hybrid method. The HOMO orbitals are located at hetero atoms, while the LUMO orbitals are associated with the benzene ring .

Building Block for Synthesis

Similar to its precursor, 4-aminoantipyrine, this compound can serve as a building block for synthesizing various heterocyclic and bioactive compounds. Its versatile functional groups make it valuable in organic synthesis .

Safety And Hazards

properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c16-15(17,18)24-13-3-1-10(2-4-13)14(22)20-11-7-19-21(8-11)12-5-6-23-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEQSRMQIOLOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2524826.png)